Vat Blue 14

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

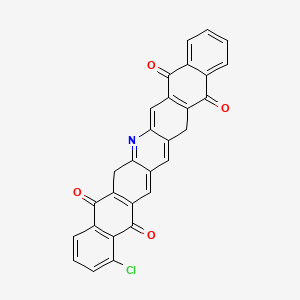

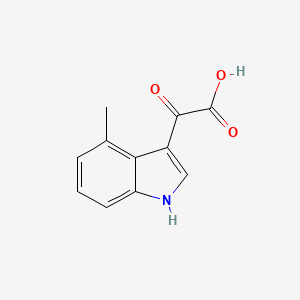

Vat Blue 14, also known as C.I. This compound, is a synthetic organic dye belonging to the class of vat dyes. These dyes are known for their excellent fastness properties, making them highly suitable for dyeing cellulosic fibers such as cotton. This compound is characterized by its brilliant blue shade and is widely used in the textile industry for its vibrant color and durability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Vat Blue 14 typically involves the chlorination of indanthrone in sulfuric acid with the addition of manganese dioxide. This process results in the formation of a dye with slightly greener shades . The reaction conditions include maintaining a temperature of 50-55°C during the chlorination process.

Industrial Production Methods

Industrial production of this compound involves several steps, including the reduction of the dye to its leuco form in an alkaline solution of sodium hydrosulfite. This reduction process makes the dye soluble, allowing it to be applied to textile fibers. After application, the dye is oxidized back to its insoluble form, resulting in a durable and vibrant color on the fabric .

Análisis De Reacciones Químicas

Types of Reactions

Vat Blue 14 undergoes several types of chemical reactions, including:

Reduction: The dye is reduced to its leuco form in an alkaline solution, making it soluble.

Oxidation: After application to the textile fibers, the dye is oxidized back to its insoluble form.

Substitution: Chlorination of indanthrone involves substitution reactions where chlorine atoms are introduced into the molecule.

Common Reagents and Conditions

Reducing Agents: Sodium hydrosulfite is commonly used to reduce this compound to its leuco form.

Oxidizing Agents: Air or other oxidizing agents are used to revert the dye to its insoluble form after application.

Reaction Conditions: The reduction process typically occurs in an alkaline medium, while chlorination requires an acidic medium with the presence of manganese dioxide.

Major Products Formed

The major product formed from the reduction of this compound is its leuco form, which is soluble in alkaline solutions. Upon oxidation, the dye reverts to its original insoluble form, providing a durable and vibrant color on the textile fibers .

Aplicaciones Científicas De Investigación

Vat Blue 14 has several scientific research applications, including:

Wearable Electronics: this compound is being explored as a biocompatible organic semiconductor for wearable electronics.

Textile Dyeing: The primary application of this compound is in the textile industry, where it is used for dyeing cellulosic fibers such as cotton.

Biocompatibility Studies: Research has shown that this compound exhibits good biocompatibility profiles, making it a promising material for applications that require direct contact with human skin.

Mecanismo De Acción

The mechanism of action of Vat Blue 14 involves its reduction to a soluble leuco form in an alkaline medium, allowing it to penetrate the textile fibers. Once applied, the dye is oxidized back to its insoluble form, resulting in a durable and vibrant color. The molecular targets and pathways involved in this process include the reduction of the quinoid structure of the dye and its subsequent oxidation .

Comparación Con Compuestos Similares

Similar Compounds

Vat Blue 1:

Vat Blue 20: This dye is used in similar applications and has been studied for its biocompatibility in wearable electronics.

Vat Yellow 4: Another vat dye used in textile dyeing and wearable electronics.

Uniqueness of Vat Blue 14

This compound stands out due to its brilliant blue shade and excellent fastness properties. Its ability to form a durable and vibrant color on textile fibers makes it highly valuable in the textile industry.

Propiedades

Fórmula molecular |

C29H14ClNO4 |

|---|---|

Peso molecular |

475.9 g/mol |

Nombre IUPAC |

23-chloro-2-azaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5(14),7,9,11,16,18,20(29),22(27),23,25-dodecaene-6,13,21,28-tetrone |

InChI |

InChI=1S/C29H14ClNO4/c30-22-7-3-6-17-25(22)29(35)19-10-14-8-13-9-18-20(11-23(13)31-24(14)12-21(19)28(17)34)27(33)16-5-2-1-4-15(16)26(18)32/h1-8,10-11H,9,12H2 |

Clave InChI |

NHAKKGRAHSSERD-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC3=CC4=C(CC3=NC2=CC5=C1C(=O)C6=CC=CC=C6C5=O)C(=O)C7=C(C4=O)C(=CC=C7)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)

![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)

![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)